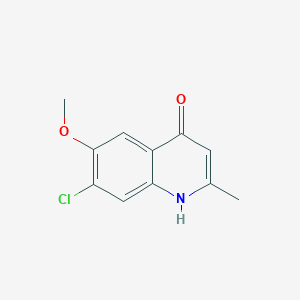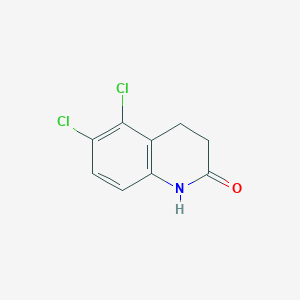
Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-metil-1,2,3,4-tetrahidroquinolina-3-carboxilato de etilo es un compuesto químico que pertenece a la familia de las tetrahidroquinolinas. Las tetrahidroquinolinas son conocidas por su amplia gama de aplicaciones en productos farmacéuticos, pesticidas, antioxidantes, fotosensibilizadores y colorantes . Este compuesto es particularmente interesante debido a su complejidad estructural y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 8-metil-1,2,3,4-tetrahidroquinolina-3-carboxilato de etilo típicamente implica un proceso de múltiples pasos. Un método común es una reacción en cascada de tres componentes que involucra 2-alquenil anilina, aldehídos y cianoacetato de etilo en presencia de una base como DBU (1,8-Diazabiciclo[5.4.0]undec-7-eno). La reacción procede a través de la condensación de Knoevenagel del cianoacetato de etilo con aldehídos, seguida de la adición aza-Michael-Michael con 2-alquenil anilinas para preparar los andamios de tetrahidroquinolina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-metil-1,2,3,4-tetrahidroquinolina-3-carboxilato de etilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |
Clave InChI |
TVIZTVFLSACDBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=CC=CC(=C2NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)







![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

